molecular formula C24H22N2O3 B2602932 N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE CAS No. 906156-65-8

N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE

Cat. No.: B2602932
CAS No.: 906156-65-8
M. Wt: 386.451
InChI Key: QMFCEPCEMXRDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, an isoquinoline derivative, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline derivative can be synthesized through cyclization reactions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(NAPHTHALEN-1-YL)-2-[(1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE: Lacks the propyl group, which may affect its chemical properties and biological activity.

    N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-METHYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE: Contains a methyl group instead of a propyl group, leading to differences in reactivity and function.

Uniqueness

N-(NAPHTHALEN-1-YL)-2-[(1-OXO-2-PROPYL-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDE is unique due to its specific structural features, such as the presence of a propyl group and the combination of naphthalene and isoquinoline moieties. These features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-14-26-15-13-19-20(24(26)28)10-6-12-22(19)29-16-23(27)25-21-11-5-8-17-7-3-4-9-18(17)21/h3-13,15H,2,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFCEPCEMXRDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.